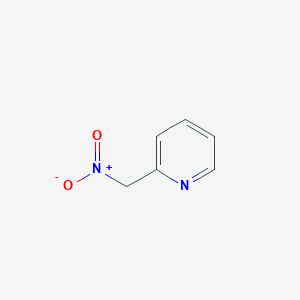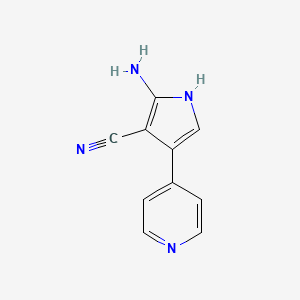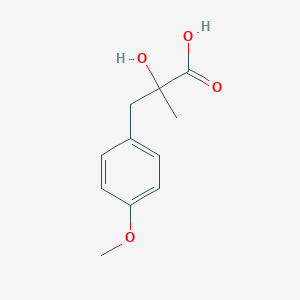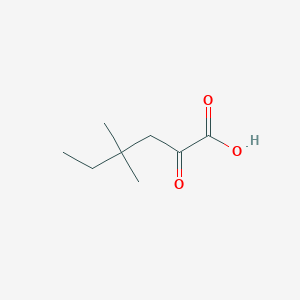
2-(5-Methylpyridin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylpyridin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a methyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylpyridin-2-yl)morpholine typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with morpholine under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon and a base like potassium carbonate. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or additional hydrogen atoms.
Substitution: New compounds with different substituents replacing the morpholine ring.
Scientific Research Applications
2-(5-Methylpyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
2-(5-Methylpyridin-2-yl)pyrimidine: Shares a similar pyridine ring but with a pyrimidine moiety instead of morpholine.
2-(5-Methylpyridin-2-yl)pyrazole: Contains a pyrazole ring in place of morpholine.
2-(5-Methylpyridin-2-yl)quinoline: Features a quinoline ring instead of morpholine.
Uniqueness: 2-(5-Methylpyridin-2-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H14N2O/c1-8-2-3-9(12-6-8)10-7-11-4-5-13-10/h2-3,6,10-11H,4-5,7H2,1H3 |
InChI Key |
LMZPBWYIZAHANB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine](/img/structure/B13530884.png)
![rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine](/img/structure/B13530895.png)



![2-Methyl-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13530929.png)
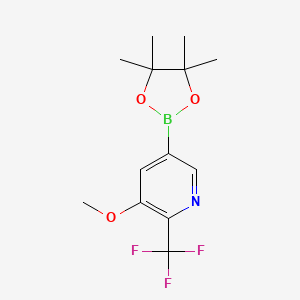
![[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13530954.png)
